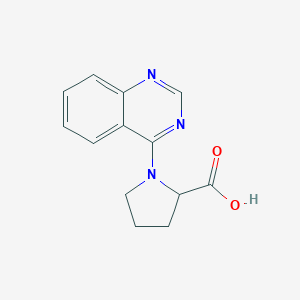

1-(Quinazolin-4-yl)pyrrolidine-2-carboxylic acid

Descripción general

Descripción

1-(Quinazolin-4-yl)pyrrolidine-2-carboxylic acid is a chemical compound with the molecular formula C13H13N3O2 and a molecular weight of 243.26 g/mol This compound is characterized by a quinazoline ring fused to a pyrrolidine ring, with a carboxylic acid functional group attached to the pyrrolidine ring

Métodos De Preparación

The synthesis of 1-(Quinazolin-4-yl)pyrrolidine-2-carboxylic acid typically involves the following steps:

Formation of the Quinazoline Ring: The quinazoline ring can be synthesized through the cyclization of anthranilic acid derivatives with formamide or formic acid.

Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through the cyclization of amino acids or their derivatives.

Coupling of Quinazoline and Pyrrolidine Rings: The quinazoline and pyrrolidine rings are coupled through a nucleophilic substitution reaction, where the nitrogen atom of the pyrrolidine ring attacks the carbon atom of the quinazoline ring, forming a stable bond.

Introduction of the Carboxylic Acid Group: The carboxylic acid group is introduced through the oxidation of an aldehyde or alcohol group attached to the pyrrolidine ring.

Análisis De Reacciones Químicas

1-(Quinazolin-4-yl)pyrrolidine-2-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form quinazoline derivatives with different oxidation states.

Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride to reduce the quinazoline ring or the carboxylic acid group.

Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the carboxylic acid group or other substituents on the quinazoline ring.

Major products formed from these reactions include various quinazoline derivatives, reduced forms of the compound, and substituted quinazoline compounds.

Aplicaciones Científicas De Investigación

Anticancer Properties

Quinazoline derivatives, including 1-(quinazolin-4-yl)pyrrolidine-2-carboxylic acid, have been identified as potential inhibitors of various kinases involved in cancer progression. These compounds can interfere with signaling pathways critical for tumor growth and metastasis. The presence of the quinazoline moiety enhances the ability of these compounds to selectively inhibit specific kinases, making them promising candidates for targeted cancer therapies.

Case Study: Kinase Inhibition

In a study evaluating the kinase inhibitory activity of quinazoline derivatives, compounds similar to this compound showed significant inhibition of key kinases associated with different cancer types. The findings suggest that modifications to the quinazoline structure can lead to enhanced selectivity and potency against specific cancer cell lines.

Antiviral Research

The antiviral potential of this compound has also been explored. Compounds in this class have demonstrated activity against viral replication pathways, making them suitable candidates for further development as antiviral agents. The unique electronic properties imparted by the quinazoline structure may enhance their efficacy against various viruses.

Case Study: Antiviral Screening

A recent screening of quinazoline derivatives indicated that modifications at the pyrrolidine ring could significantly impact their antiviral activity. Compounds exhibiting high binding affinity to viral proteins were identified, suggesting a pathway for developing new antiviral therapies targeting specific viral mechanisms .

Drug Discovery

The structural characteristics of this compound make it an attractive lead compound in drug discovery. Its ability to act as a scaffold allows for the modification and optimization of pharmacological properties. Researchers are actively investigating its synthesis and biological activity to develop new drugs targeting cancer and infectious diseases .

Table: Comparison of Similar Compounds

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| This compound | Contains both quinazoline and pyrrolidine rings | Potentially high selectivity against kinases |

| 4-(Trifluoromethyl)quinazoline | Lacks pyrrolidine structure | Focused on different biological activities |

| Pyrrolidine-2-carboxylic acid | Simple pyrrolidine derivative | Less complex structure compared to quinazolines |

Synthesis and Mechanism of Action

The synthesis of this compound can be achieved through several chemical pathways, often involving the reaction of quinazoline derivatives with pyrrolidine-containing reagents. Understanding the mechanism of action is crucial for optimizing its therapeutic efficacy. In vitro studies have shown that this compound can inhibit key enzymes involved in disease processes, providing insights into its potential applications in therapy .

Mecanismo De Acción

The mechanism of action of 1-(Quinazolin-4-yl)pyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound may interact with enzymes, receptors, or other proteins involved in cellular processes, leading to changes in their activity or function.

Pathways Involved: The compound may modulate signaling pathways related to cell growth, apoptosis, or inflammation, contributing to its potential therapeutic effects.

Comparación Con Compuestos Similares

1-(Quinazolin-4-yl)pyrrolidine-2-carboxylic acid can be compared with other similar compounds, such as:

Quinazoline Derivatives: Compounds like 4-aminoquinazoline and 2,4-diaminoquinazoline share the quinazoline core structure but differ in their substituents and biological activities.

Pyrrolidine Derivatives: Compounds like pyrrolidine-2-carboxylic acid and 1-benzylpyrrolidine have the pyrrolidine ring but differ in their functional groups and applications.

Quinazoline-Pyrrolidine Hybrids: Other hybrid compounds with quinazoline and pyrrolidine rings may have different substituents or linkages, leading to variations in their chemical and biological properties.

Actividad Biológica

1-(Quinazolin-4-yl)pyrrolidine-2-carboxylic acid (1-Q-P-2-CA) is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound combines a quinazoline moiety with a pyrrolidine ring, and its molecular formula is C₁₃H₁₃N₃O₂, with a molecular weight of 243.26 g/mol. Research indicates that 1-Q-P-2-CA may serve as an enzyme inhibitor, impacting various biological processes including cell proliferation and signaling pathways.

Chemical Structure and Properties

The unique structure of this compound contributes to its reactivity and biological activity. The compound features a carboxylic acid group on the pyrrolidine ring, which is significant for its interaction with biological targets.

Enzyme Inhibition

Studies suggest that 1-Q-P-2-CA may inhibit specific enzymes involved in critical biological processes. While the precise targets remain to be fully elucidated, preliminary findings indicate potential interactions with various enzymes that could lead to therapeutic applications in conditions such as cancer or metabolic disorders.

Anticancer Activity

Compounds with quinazoline structures are often associated with anticancer properties. Research has shown that derivatives of quinazoline can exhibit significant cytotoxic effects against various cancer cell lines. For instance, modifications to the quinazoline structure can enhance antitumor activity, as demonstrated in studies evaluating the efficacy of related compounds against pancreatic and prostate cancer cell lines .

Structure-Activity Relationship (SAR)

The exploration of 1-Q-P-2-CA's structure-activity relationship is crucial for understanding its pharmacological potential. Researchers have been investigating how different substitutions on the quinazoline and pyrrolidine rings affect biological activity. This includes examining variations in the carboxylic acid's position and the nature of substituents on the quinazoline ring.

Study on Antimicrobial Activity

A study evaluated the antimicrobial properties of quinazoline derivatives, including those structurally similar to 1-Q-P-2-CA. Results indicated that certain derivatives exhibited potent antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were reported to be significantly low, suggesting strong antimicrobial efficacy .

Antitubercular Activity

Research into related compounds has highlighted their potential as antitubercular agents. For example, derivatives of quinoxaline have shown promising results against Mycobacterium tuberculosis, indicating that structural modifications can lead to enhanced bioactivity against resistant strains .

Comparative Analysis with Similar Compounds

The following table summarizes some compounds structurally related to this compound and their unique features:

| Compound Name | Structure Similarity | Unique Features |

|---|---|---|

| 1-(Quinazolin-2-yl)pyrrolidine-3-carboxylic acid | Similar quinazoline and pyrrolidine | Different substitution pattern on the pyrrolidine |

| 2-(Quinazolin-4-yl)thiazolidine-4-carboxylic acid | Thiazolidine instead of pyrrolidine | Potentially different biological activity |

| 1-(Quinazolin-3-yl)piperidine-2-carboxylic acid | Piperidine ring instead of pyrrolidine | May exhibit different pharmacological properties |

Future Directions

Further research is necessary to fully characterize the biological activity of this compound. Key areas for future investigation include:

- Target Identification : Determining specific enzyme targets and understanding their roles in disease mechanisms.

- Therapeutic Applications : Exploring potential uses in treating cancers or infectious diseases.

- Optimization : Investigating chemical modifications to enhance potency and selectivity.

Propiedades

IUPAC Name |

1-quinazolin-4-ylpyrrolidine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13N3O2/c17-13(18)11-6-3-7-16(11)12-9-4-1-2-5-10(9)14-8-15-12/h1-2,4-5,8,11H,3,6-7H2,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFUFVXIKRWWWKO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(N(C1)C2=NC=NC3=CC=CC=C32)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001318804 | |

| Record name | 1-(4-Quinazolinyl)proline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001318804 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1008675-45-3 | |

| Record name | 1-(4-Quinazolinyl)proline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1008675-45-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(4-Quinazolinyl)proline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001318804 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.